(1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol
CAS No.:
Cat. No.: VC18346726
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O3 |
|---|---|
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 6-(hydroxymethyl)cyclohex-3-ene-1,2-diol |
| Standard InChI | InChI=1S/C7H12O3/c8-4-5-2-1-3-6(9)7(5)10/h1,3,5-10H,2,4H2 |
| Standard InChI Key | JIULRVIFQNXLCR-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC(C(C1CO)O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a cyclohexene backbone with three stereogenic centers at positions 1, 2, and 6, all in the R-configuration. Key structural elements include:
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A 3-cyclohexene ring with a double bond between C3 and C4, introducing ring strain and planar geometry.
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Hydroxyl groups at C1 and C2, enabling hydrogen bonding and acid-base reactivity.
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A hydroxymethyl group (-CHOH) at C6, providing a primary alcohol functionality for further derivatization .
The SMILES notation explicitly defines the stereochemistry , while the InChIKey facilitates database searches .
Conformational Analysis
Density functional theory (DFT) studies on analogous cyclohexane diols suggest that the chair-like conformation minimizes steric hindrance between substituents . The trans-diaxial arrangement of the C1 and C2 hydroxyl groups likely stabilizes the molecule through intramolecular hydrogen bonding, while the hydroxymethyl group adopts an equatorial position to avoid 1,3-diaxial interactions .
Synthetic Methodologies
Borohydride Reduction of Keto Intermediates
A reported synthesis begins with a bicyclic ketone intermediate, which undergoes stereoselective reduction using lithium borohydride (LiBH) in tetrahydrofuran (THF)/water . This step installs the hydroxymethyl group while preserving the cyclohexene ring’s integrity:
The reaction proceeds via a chelation-controlled mechanism, where the borohydride selectively attacks the ketone’s Re face, dictated by the existing stereochemistry of the cyclohexene ring .
Stereochemical Control
Kinetic resolution using chiral catalysts, such as tetrapeptide-based systems, has been employed for related cyclohexane diols . DFT calculations indicate that trans-diols like (1R,2R)-cyclohexane-1,2-diol exhibit lower activation barriers for stereoselective acyl transfer compared to cis-isomers . Applying similar catalytic systems could enhance enantiomeric excess (ee) in the synthesis of (1R,2R,6R)-6-(hydroxymethyl)-3-cyclohexene-1,2-diol.
Physicochemical Properties
Experimental Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 144.17 g/mol | |
| Boiling point | Not reported | - |
| Melting point | Not reported | - |
| Density | Not reported | - |
The lack of experimental data for melting/boiling points necessitates estimation via group contribution methods. For instance, the hydroxyl groups increase hydrophilicity, suggesting solubility in polar solvents like methanol or water .
Spectroscopic Characterization
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NMR: Expected signals include:
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IR: Strong O-H stretches (~3400 cm), C=C (1680 cm), and C-O (1100 cm) .
Reactivity and Functionalization
Protection/Deprotection Chemistry
The hydroxyl groups undergo standard protection reactions:
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Benzylation: Using benzyl bromide/NaH in THF introduces benzyl ethers, enhancing lipophilicity for chromatographic purification .
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Acetylation: Treatment with acetic anhydride yields triacetyl derivatives, useful in stereochemical analysis .
Oxidation Pathways
The primary alcohol (C6 hydroxymethyl) can be oxidized to a carboxylic acid using Jones reagent (), though this remains unexplored for the target compound. Secondary alcohols (C1/C2) resist oxidation under mild conditions due to steric hindrance .
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